5-(1-Isopropylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine
Description
5-(1-Isopropylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine is a structurally complex pyridine derivative featuring a 1-isopropylpyrrolidin-2-yl substituent at the 5-position and N,N,3-trimethyl groups on the pyridine core. This compound combines a heteroaromatic pyridine ring with a pyrrolidine moiety, a combination often exploited in medicinal chemistry for modulating pharmacokinetic properties and target affinity.
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-11(2)18-8-6-7-14(18)13-9-12(3)15(16-10-13)17(4)5/h9-11,14H,6-8H2,1-5H3 |
InChI Key |
WDPSASOVEQTFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C2CCCN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in a controlled environment to maintain the integrity of the compound and minimize any potential side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while substitution reactions can introduce new functional groups into the pyridine ring .
Scientific Research Applications
5-(1-Isopropylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocycles and Substituents
- Pyridine vs. Thiadiazole Cores: Compounds such as 3-(5-Isopropoxy-2-pyridyl)-N-(3-isopropyl-2-pyridyl)-1,2,4-thiadiazol-5-amine (25, ) replace the pyridine core with a 1,2,4-thiadiazole ring.
Pyrrolidine vs. Piperazine Moieties :
The compound in -tert-butyl-N-{2-[(3R)-3-isopropylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-3-amine, substitutes pyrrolidine with a piperazine ring. Piperazine’s larger ring size and basic nitrogen atoms could enhance water solubility but reduce CNS penetration compared to the target’s pyrrolidine group .
Functional Group Variations
- Nitro vs. Methyl/Isopropyl Groups: Isopropyl-(5-nitro-pyridin-2-yl)-amine () features a nitro group, a strong electron-withdrawing substituent, which contrasts with the target compound’s electron-donating methyl and dimethylamino groups. Nitro groups typically reduce metabolic stability but increase polarity, impacting logP values (e.g., ’s compound likely has a lower logP than the target) .
Physicochemical Properties
Table 1: Comparative physicochemical profiles of structurally related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
